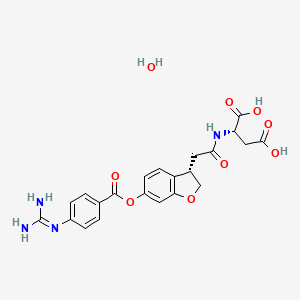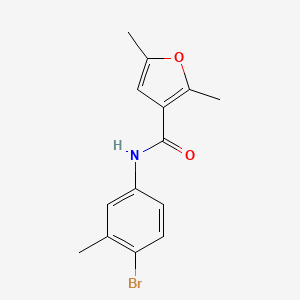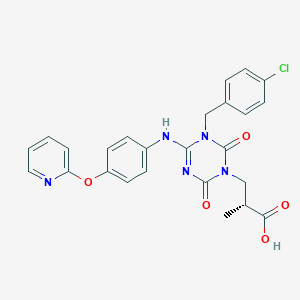
Sucunamostat hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Sucunamostat hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Análisis De Reacciones Químicas
Sucunamostat hydrate undergoes various chemical reactions, primarily focusing on its interaction with enteropeptidase. The compound can slowly dissociate from enteropeptidase in vitro, effectively inhibiting protein digestion in vivo. The major reactions include:
Inhibition of enteropeptidase: This compound binds to enteropeptidase, preventing it from activating other digestive enzymes.
Reversible binding: The compound can reversibly bind to enteropeptidase, allowing for controlled inhibition.
Aplicaciones Científicas De Investigación
Sucunamostat hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
Sucunamostat hydrate exerts its effects by inhibiting enteropeptidase, an enzyme responsible for activating digestive proteases. By binding to enteropeptidase, the compound prevents the enzyme from converting inactive zymogens into active proteases, thereby inhibiting protein digestion. This mechanism is particularly useful in treating conditions where protein digestion needs to be controlled .
Comparación Con Compuestos Similares
Sucunamostat hydrate is unique due to its high selectivity and reversible binding to enteropeptidase. Similar compounds include:
Sucunamostat hydrochloride: Another form of Sucunamostat with similar inhibitory properties.
This compound stands out due to its oral activity and reversible inhibition, making it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C22H24N4O9 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |
Clave InChI |
LVNUPHAWDBAWTB-KKJWGQAZSA-N |
SMILES isomérico |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |
SMILES canónico |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

